molecular formula C19H16N2O4 B2407345 9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one CAS No. 899213-14-0

9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one

Cat. No. B2407345
CAS RN: 899213-14-0
M. Wt: 336.347
InChI Key: ILKHXZYECCCENT-UHFFFAOYSA-N
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Description

9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one, also known as DMH1, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of bone morphogenetic protein (BMP) signaling, which plays a crucial role in embryonic development, tissue homeostasis, and disease progression. Since then, DMH1 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of pyrimidine derivatives is a critical area of study due to their diverse biological activities. For instance, pyrimidine derivatives have been synthesized using a Claisen-Schmidt condensation reaction, demonstrating a method to create complex molecules that can be further modified into various compounds with potential biological applications (Jadhav et al., 2022). This process highlights the compound's role as a precursor in synthesizing novel molecules with enhanced biological or pharmacological properties.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal properties. The synthesis of new dihydropyridine derivatives has been explored, with some showing significant antibacterial activity against various bacteria and potent antifungal activity against fungi species (Al-Juboori, 2020). These findings indicate the compound's potential as a basis for developing new antimicrobial and antifungal agents, addressing the need for novel treatments due to rising drug resistance.

Anti-Inflammatory and Analgesic Agents

Further modifications of pyrimidine derivatives have led to the synthesis of compounds with significant anti-inflammatory and analgesic properties. For example, novel benzodifuranyl derivatives derived from visnagenone and khellinone have shown high inhibitory activity on cyclooxygenase-2 (COX-2), analgesic, and anti-inflammatory activities, comparable to or exceeding standard drugs (Abu‐Hashem et al., 2020). This suggests the compound's derivatives could serve as leads for developing new anti-inflammatory and pain management medications.

Corrosion Inhibition

Aside from biomedical applications, pyrimidine derivatives also show promise in materials science, specifically in corrosion inhibition. A pyrimidine-based compound has been evaluated as a corrosion inhibitor for steel in highly aggressive conditions, demonstrating up to 90% efficiency at minimal concentrations (Onyeachu et al., 2019). This application is crucial for extending the lifespan of metal structures and components in industrial settings, showcasing the versatility of pyrimidine derivatives beyond pharmaceuticals.

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidine derivatives are known to play roles in various biochemical processes, including dna synthesis and signal transduction .

Pharmacokinetics

Its molecular weight (201.225 Da ) suggests it may have good oral bioavailability, as compounds under 500 Da typically do. Other factors such as solubility and stability also influence bioavailability .

properties

IUPAC Name

9-methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-23-14-8-4-3-7-12(14)17-20-18(22)13-10-11-6-5-9-15(24-2)16(11)25-19(13)21-17/h3-9H,10H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKHXZYECCCENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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